molecular formula C17H22N2O3 B8503085 N-(1-methylhexyl)-2-phthalimidoacetamide

N-(1-methylhexyl)-2-phthalimidoacetamide

Cat. No.: B8503085
M. Wt: 302.37 g/mol
InChI Key: ZUJAYOZGZBEPDY-UHFFFAOYSA-N
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Description

N-(1-Methylhexyl)-2-phthalimidoacetamide is an acetamide derivative characterized by a phthalimide group (-C₆H₄(CO)₂N-) attached to the acetamide backbone and a branched 1-methylhexyl substituent. Such methods are commonly employed in the preparation of N-substituted acetamides, as seen in the synthesis of N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide .

Applications of similar compounds span medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-heptan-2-ylacetamide

InChI

InChI=1S/C17H22N2O3/c1-3-4-5-8-12(2)18-15(20)11-19-16(21)13-9-6-7-10-14(13)17(19)22/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,18,20)

InChI Key

ZUJAYOZGZBEPDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(1-methylhexyl)-2-phthalimidoacetamide with structurally related acetamides from the evidence:

Compound Name Key Substituents Notable Properties/Applications Reference
This compound Phthalimide, 1-methylhexyl Hypothesized enhanced lipophilicity
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide Phthalimide, thienyl-acetyl Intermediate for 3-acetylthiophene chemistry
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide 4-Chlorophenyl, cyclohexane, hydroxamic acid Antioxidant activity (DPPH assay)
2-(2,6-Dimethylphenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Phenoxy, bicyclic terpene Anti-inflammatory, analgesic activity
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro, diethylphenyl, methoxymethyl Herbicide (alachlor analog)

Key Observations :

  • Phthalimide vs. Phenoxy/Hydroxamic Acid Groups: The phthalimide group in the target compound distinguishes it from phenoxy-substituted analogs (e.g., anti-inflammatory agents in ) and hydroxamic acids (e.g., antioxidant compounds in ). Phthalimides are often associated with electron-withdrawing effects, which may modulate reactivity in synthetic pathways or biological targets.
  • Alkyl vs.

Pharmacological and Functional Comparisons

  • Antioxidant Activity : Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit radical-scavenging properties via their N-hydroxy groups. The absence of this group in this compound suggests divergent mechanisms, though the phthalimide moiety may still interact with reactive oxygen species.
  • Anti-inflammatory Potential: Phenoxy-substituted acetamides in showed significant anti-inflammatory effects in rodent models. The target compound’s phthalimide group could mimic similar steric or electronic profiles, warranting further investigation.
  • Agrochemical Applications : Chloro-substituted acetamides like alachlor act as herbicides via inhibition of fatty acid synthesis. The target compound’s lack of chloro substituents and distinct N-substituents likely preclude herbicidal activity.

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